![molecular formula C11H11NO6 B13738093 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid CAS No. 42904-20-1](/img/structure/B13738093.png)
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes an ethoxycarbonyl group attached to an amino group on a benzene ring, which is further substituted with two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the ethoxycarbonyl group on the amino group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminoisophthalic acid: This compound is structurally similar but lacks the ethoxycarbonyl group.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Another compound with an ethoxycarbonyl group but different substitution patterns on the benzene ring.
Uniqueness
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
42904-20-1 |
|---|---|
Molekularformel |
C11H11NO6 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
5-(ethoxycarbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H11NO6/c1-2-18-11(17)12-8-4-6(9(13)14)3-7(5-8)10(15)16/h3-5H,2H2,1H3,(H,12,17)(H,13,14)(H,15,16) |
InChI-Schlüssel |
IYTYBZHQEDBDJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



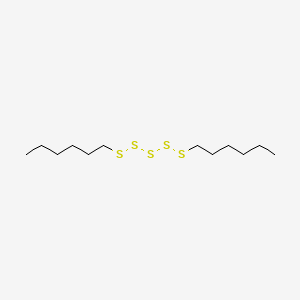


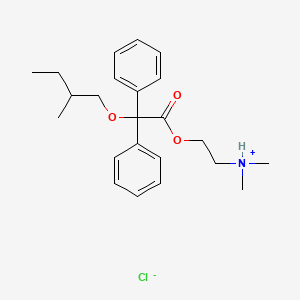

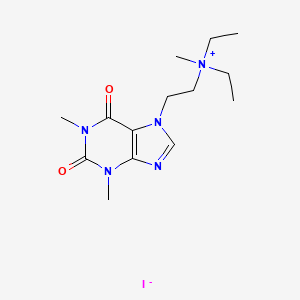
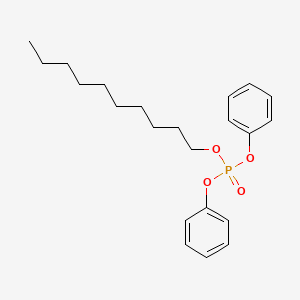


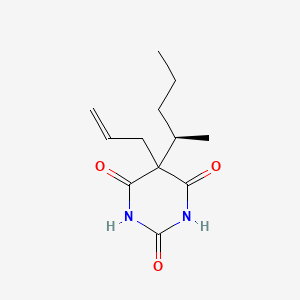

![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)

